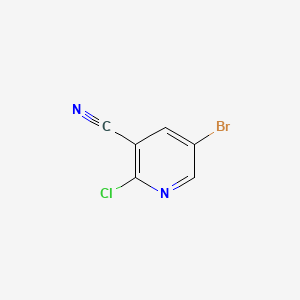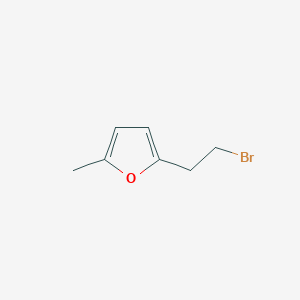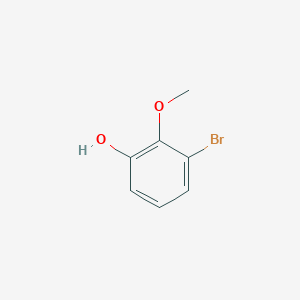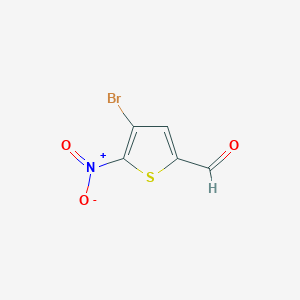
5-溴-2-氯烟酰腈
描述
5-Bromo-2-chloronicotinonitrile (5-BrCN) is an organic compound which is widely used in the synthesis of various compounds and materials. It is a colorless solid which is soluble in organic solvents, such as ethanol and methanol. 5-BrCN is an important precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. It is also used in scientific research for its unique properties and its ability to react with other compounds.
科学研究应用
合成和化学反应
- 合成技术和产率: 戚凡 (2010) 的一项研究详细介绍了 5-溴-2-氯烟酰腈的合成,从 5-溴烟酸开始,经过各个阶段,以超过 48% 的产率 (陈戚凡,2010)。
- 分子组成和分析: Arulaabaranam 等人 (2021) 对类似化合物 5-溴-3-硝基吡啶-2-腈进行了计算,以了解其分子结构、能量和反应性 (K. Arulaabaranam 等人,2021)。
- 非水重氮化: Beck 等人 (1987) 探索了将 5-氨基-1-芳基-1H-吡唑-4-羧酸酯通过非水重氮化转化为各种酯,包括溴酯 (J. R. Beck 等人,1987)。
生物学和药理学应用
- 转基因植物中的除草剂抗性: Stalker 等人 (1988) 的一项研究讨论了使用特定腈水解酶基因,该基因赋予转基因烟草植物对除草剂溴草灵的抗性。该基因来源于土壤细菌,并将溴草灵转化为危害较小的代谢物 (D. Stalker 等人,1988)。
化学性质和应用
- 电催化合成: Gennaro 等人 (2004) 探索了使用溴和氯衍生物电催化合成 6-氨基烟酸,包括研究银电极对这些化合物的电催化作用 (A. Gennaro 等人,2004)。
- 胺化催化: Ji 等人 (2003) 研究了 5-溴-2-氯吡啶的胺化,证明了其在以高收率和化学选择性生产胺化吡啶中的效用 (蒋国吉等人,2003)。
安全和危害
作用机制
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2-chloronicotinonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests good bioavailability .
生化分析
Biochemical Properties
5-Bromo-2-chloronicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that 5-Bromo-2-chloronicotinonitrile can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it does not inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions highlight the selective nature of 5-Bromo-2-chloronicotinonitrile in biochemical pathways.
Cellular Effects
5-Bromo-2-chloronicotinonitrile affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered gene expression and metabolic pathways in cells that express this enzyme . This can result in changes in cellular metabolism and the overall function of the cell.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-chloronicotinonitrile involves its interaction with specific biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of the substrates in the cell, affecting various metabolic and signaling pathways. Additionally, 5-Bromo-2-chloronicotinonitrile may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloronicotinonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Bromo-2-chloronicotinonitrile is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloronicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects . For instance, high doses of 5-Bromo-2-chloronicotinonitrile can cause toxicity in animal models, affecting liver function and overall health. It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
5-Bromo-2-chloronicotinonitrile is involved in various metabolic pathways. As a CYP1A2 inhibitor, it affects the metabolism of compounds that are substrates of this enzyme . This interaction can lead to changes in metabolic flux and metabolite levels in cells. Additionally, 5-Bromo-2-chloronicotinonitrile may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloronicotinonitrile within cells and tissues are crucial for its biochemical effects. The compound is highly permeable and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively transported out of cells . This property allows 5-Bromo-2-chloronicotinonitrile to exert its effects in various tissues and cellular compartments.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloronicotinonitrile is essential for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with CYP1A2 . This localization is crucial for its inhibitory effects on the enzyme and subsequent biochemical outcomes. Additionally, 5-Bromo-2-chloronicotinonitrile may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.
属性
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHJAYYYVQBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620594 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405224-23-9 | |
| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)